molecular formula C12H13N3O2 B7877252 4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one

4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B7877252
M. Wt: 231.25 g/mol
InChI Key: OBEIFBXOWPHBNY-UHFFFAOYSA-N
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Description

4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family.

Preparation Methods

The synthesis of 4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate and allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes such as urease, inhibiting their activity and thus exerting antiurease effects .

Comparison with Similar Compounds

Similar compounds to 4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one include other pyrido[2,3-b]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-ethoxy-4-prop-2-enylpyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-8-15-10-9(6-5-7-13-10)14-11(12(15)16)17-4-2/h3,5-7H,1,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEIFBXOWPHBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N=CC=C2)N(C1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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